molecular formula C13H16BNO3 B15250822 5-(4,4,5-Trimethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one

5-(4,4,5-Trimethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one

Cat. No.: B15250822
M. Wt: 245.08 g/mol
InChI Key: FBPFGOYQXMKEHF-UHFFFAOYSA-N
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Description

5-(4,4,5-Trimethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one is an organic compound that features a boron-containing dioxaborolane ring attached to an indolin-2-one structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,4,5-Trimethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one typically involves the reaction of indolin-2-one with a boronic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a base under mild conditions. The reaction proceeds as follows:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-(4,4,5-Trimethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one can undergo various chemical reactions, including:

    Oxidation: The boron-containing dioxaborolane ring can be oxidized to form boronic acids.

    Reduction: The indolin-2-one moiety can be reduced to form indoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boron center.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Boronic acids.

    Reduction: Indoline derivatives.

    Substitution: Various substituted indolin-2-one derivatives.

Scientific Research Applications

5-(4,4,5-Trimethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and electronic devices.

Mechanism of Action

The mechanism of action of 5-(4,4,5-Trimethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one involves its interaction with specific molecular targets. The boron-containing dioxaborolane ring can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The indolin-2-one moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar synthetic applications.

    2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Another boron-containing compound with applications in organic synthesis.

    Bis(pinacolato)boryl methane: A boron-containing compound used in the synthesis of complex molecules.

Uniqueness

5-(4,4,5-Trimethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one is unique due to its combination of the indolin-2-one moiety and the boron-containing dioxaborolane ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis.

Properties

Molecular Formula

C13H16BNO3

Molecular Weight

245.08 g/mol

IUPAC Name

5-(4,4,5-trimethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydroindol-2-one

InChI

InChI=1S/C13H16BNO3/c1-8-13(2,3)18-14(17-8)10-4-5-11-9(6-10)7-12(16)15-11/h4-6,8H,7H2,1-3H3,(H,15,16)

InChI Key

FBPFGOYQXMKEHF-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)C)C2=CC3=C(C=C2)NC(=O)C3

Origin of Product

United States

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